

A Comparative Guide to HaloPROTAC3 and Other PROTAC Degraders

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Compound of Interest

Compound Name: Protac 3

Cat. No.: B15615284

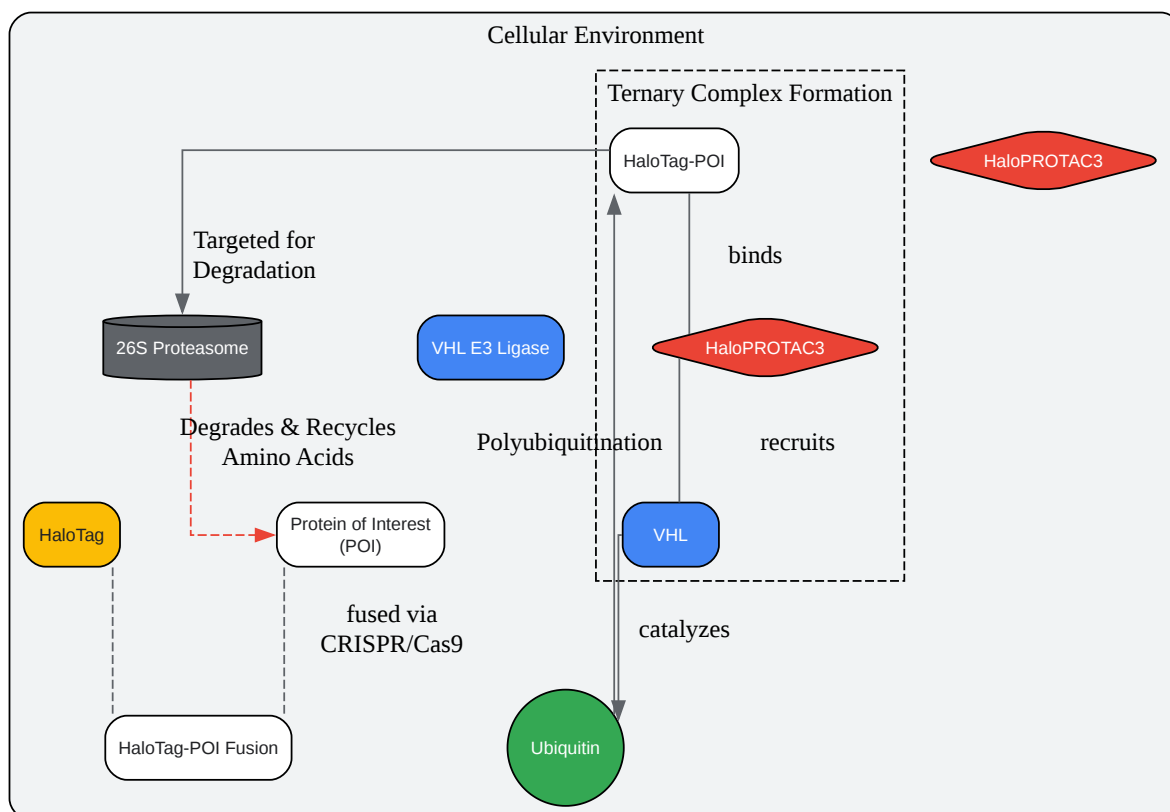
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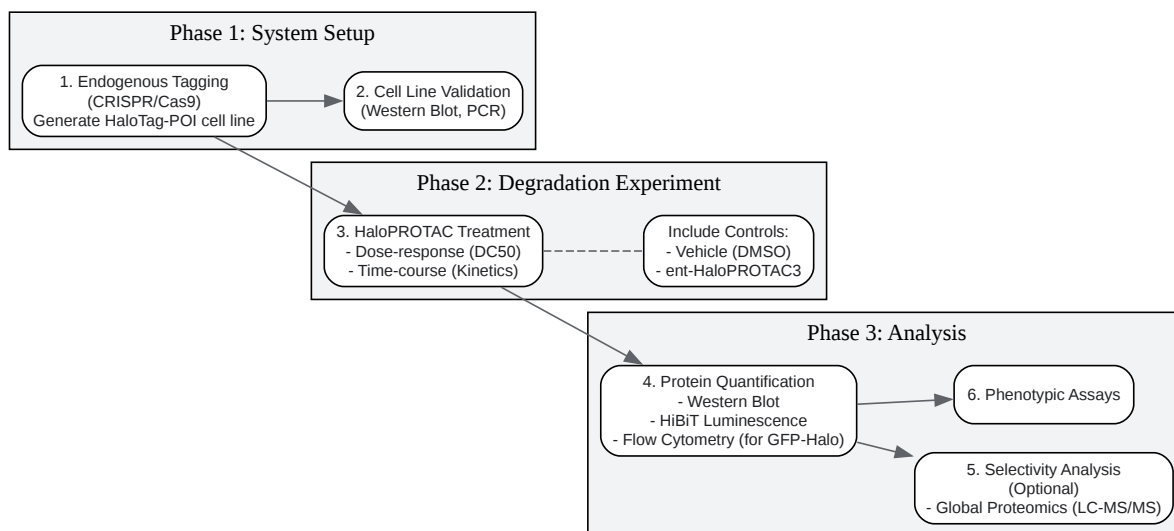
For Researchers, Scientists, and Drug Development Professionals

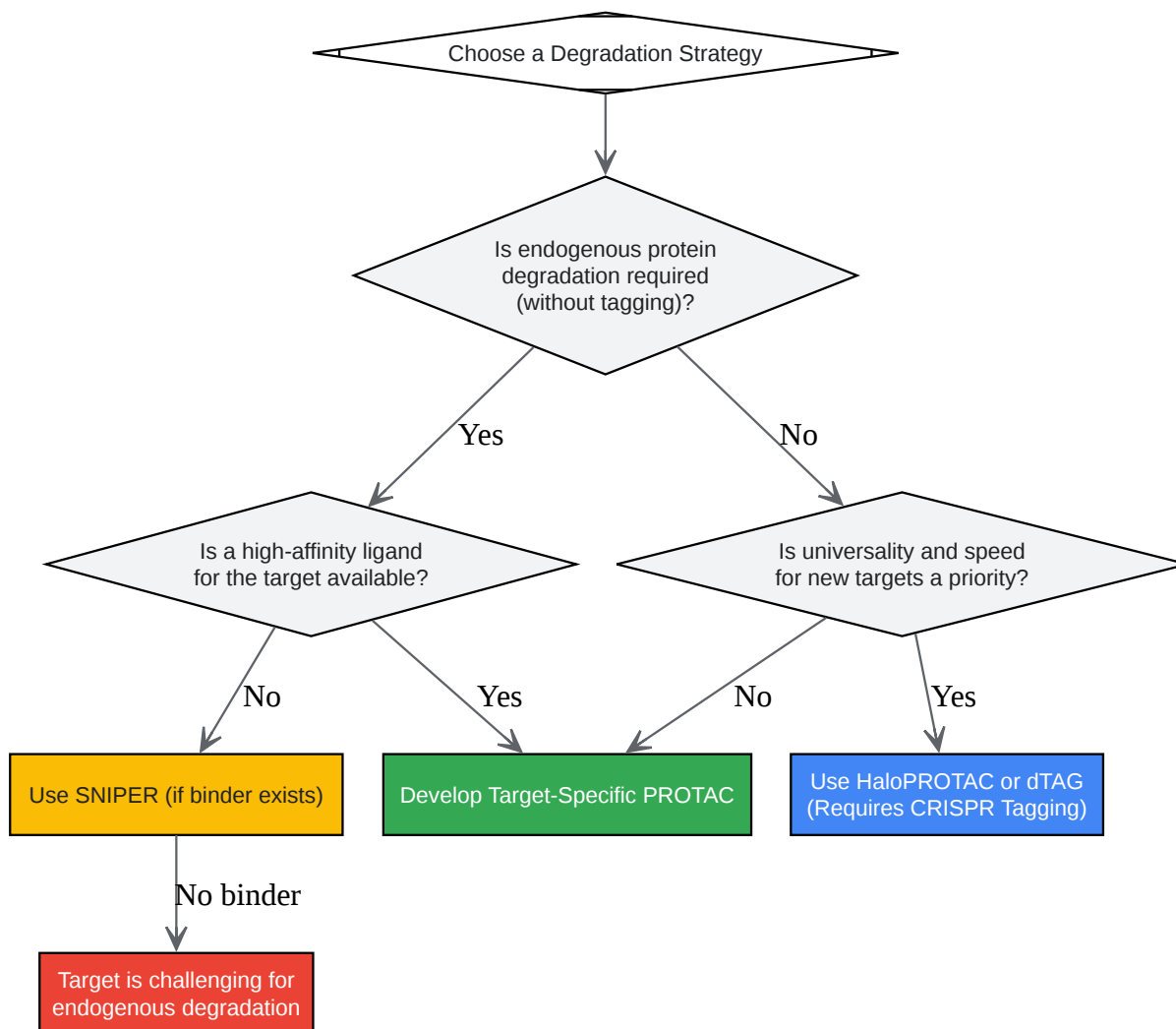
This guide provides an objective comparison of HaloPROTAC3, a versatile tool for targeted protein degradation, with other common proteolysis-targeting chimera (PROTAC) technologies. We will delve into the mechanism, performance, and experimental considerations, supported by quantitative data and detailed protocols to aid researchers in selecting the optimal degradation strategy for their needs.

The HaloPROTAC3 Mechanism of Action

HaloPROTACs are heterobifunctional molecules that leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins.^[1] The technology relies on fusing the protein of interest (POI) with a HaloTag, a modified bacterial dehalogenase.^[1] HaloPROTAC3 acts as a bridge, containing a chloroalkane moiety that irreversibly binds to the HaloTag and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.^{[1][2]} This induced proximity results in the polyubiquitination of the HaloTag-fusion protein, marking it for destruction by the 26S proteasome.^{[2][3]} An inactive enantiomer, ent-HaloPROTAC3, which binds the HaloTag but not VHL, serves as a crucial negative control to confirm the degradation is VHL-dependent.^{[4][5]}







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